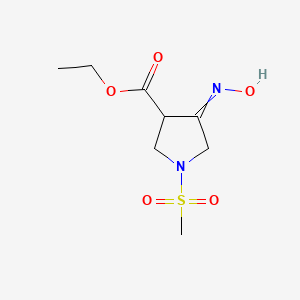

Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate

Description

Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a hydroxyimino group at the 4-position, a methanesulfonyl group at the 1-position, and an ethyl ester at the 3-position.

Properties

CAS No. |

1421312-65-3 |

|---|---|

Molecular Formula |

C8H14N2O5S |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

ethyl 4-hydroxyimino-1-methylsulfonylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H14N2O5S/c1-3-15-8(11)6-4-10(16(2,13)14)5-7(6)9-12/h6,12H,3-5H2,1-2H3 |

InChI Key |

YRULTLQHYWPHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1=NO)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate typically involves multiple stepsThe methanesulfonyl group is then added using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyrrolidine compounds.

Scientific Research Applications

Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Compound A : Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate

- Key Differences: Replaces the hydroxyimino group with a trifluoromethyl-pyridine substituent.

- Comparison: Lower synthetic efficiency compared to hydroxyimino-containing reagents like OxymaPure (discussed below). The trifluoromethyl group may enhance metabolic stability but reduce nucleophilicity compared to the hydroxyimino moiety.

Compound B : 3-[2-[4-[(E/Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-pyrido-pyrimidin-4-one (Risperidone Impurities A/B)

- Key Differences: Piperidine core instead of pyrrolidine; difluorophenyl-hydroxyimino substituent.

- Regulatory Status : Listed as impurities in pharmacopeial standards (CAS 132961-05-8) .

- Comparison: The piperidine ring increases steric bulk and alters pharmacokinetics compared to pyrrolidine.

Functional Analogues: Hydroxyimino-Containing Reagents

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

- Application : Superior to HOBt/DIC in synthesizing α-ketoamides, achieving higher yields (>70%) and purity (>95%) .

- Comparison: While lacking the pyrrolidine scaffold, OxymaPure’s hydroxyimino group facilitates efficient coupling reactions. Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate may share similar reactivity but with additional steric and electronic effects from the methanesulfonyl group.

Substituted Pyrrole/Pyridine Derivatives

4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (211)

- Key Differences : Carboxylic acid substituent instead of ester; difluorophenyl-methyl group.

- Data : 1H NMR (DMSO-d6) δ 12.10 (s, 1H), 11.22 (s, 1H); ESIMS m/z 249.9 (M-1); HPLC purity 98.6% .

Research Implications and Gaps

- Synthetic Efficiency : The target compound’s synthesis route and yield remain underexplored compared to analogs like OxymaPure or Compound 211.

- Pharmacological Potential: Structural similarities to risperidone impurities suggest possible neurological activity, warranting further ADMET studies.

- Regulatory Considerations : As with Risperidone Impurity A/B, rigorous impurity profiling is essential if the compound is used in drug manufacturing .

Biological Activity

Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : Not explicitly provided in the sources

- Molecular Formula : C₉H₁₄N₂O₅S

- Molecular Weight : Approximately 246.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound's structure allows it to participate in both electrophilic and nucleophilic reactions, which can lead to the formation of stable products that influence biological pathways.

Key Mechanisms:

- Electrophilic Addition : The compound can react with nucleophiles, leading to modifications of proteins or nucleic acids which may alter their function.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed for confirmation.

Antitumor Activity

Recent research has highlighted the antitumor potential of similar compounds within the same chemical family. For instance, studies on related structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The following table summarizes findings from related compounds:

| Compound Name | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast | 5.2 | Apoptosis induction |

| Compound B | Colon | 3.8 | Inhibition of cell proliferation |

| Ethyl Hydroxylamine Derivative | Lung | 2.5 | ROS generation |

Case Studies

-

Study on Related Compounds :

A study published in PubMed evaluated the antitumor activity of ethyl derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a significant decrease in tumor cell viability and an increase in apoptosis markers when treated with these compounds, suggesting a similar potential for this compound . -

Mechanistic Insights :

In a molecular docking study, related compounds demonstrated strong binding affinity to key receptors involved in cancer progression, hinting at the potential for this compound to act as a competitive inhibitor .

Toxicity and Side Effects

While the therapeutic potential is promising, toxicity studies are crucial for evaluating safety profiles. Preliminary assessments suggest that similar compounds do not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.